molecular formula C9H6N2O3S B6318235 4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid CAS No. 340736-73-4

4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid

Cat. No.: B6318235
CAS No.: 340736-73-4
M. Wt: 222.22 g/mol
InChI Key: XOJPNBWFUGVHHY-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of hydrazides with derivatives of carboxylic acids or acid chlorides . The O-acylamidoximes were prepared from the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides .


Molecular Structure Analysis

The structure of oxadiazole compounds is typically confirmed by techniques such as mass spectrometry, FT-IR, and 1H- and 13C-NMR spectroscopy .


Chemical Reactions Analysis

The reactions of oxadiazoles with benzoyl chloride give benzoylcarbohydrazides, which under the action of thionyl chloride are cyclized to the respective 2,5-disubstituted oxadiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific oxadiazole compound can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a compound closely related to the one , has been developed. This method, involving thermal heterocyclization, yields the desired product with high efficiency (Tkachuk et al., 2020).
  • Benzimidazole derivatives bearing acidic heterocycles like 5-thioxo-1,2,4-oxadiazole have been synthesized, indicating the potential versatility of these compounds in chemical synthesis (Kohara et al., 1996).

Biological Activities and Applications

  • A study on 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazoles, including structures similar to the target compound, showed potential antibacterial and antitubercular activities (Joshi et al., 2008).
  • Compounds like 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid, which incorporate the 5-thioxo-1,2,4-oxadiazole structure, have shown potent antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Tumosienė et al., 2019).

Supramolecular Chemistry

  • 1,2,4-Oxadiazol-5-ones, structurally related to the compound , have been used as binding ligands in supramolecular complexes, hinting at possible applications in material science or molecular engineering (Reichert et al., 2001).

Agricultural Applications

  • Synthetic routes to derivatives of compounds like the target compound have been investigated for their potential as plant growth regulators (Harris & Huppatz, 1978).

Mechanism of Action

While the specific mechanism of action for your compound is not available, oxadiazoles in general have been reported to possess a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Oxadiazoles have been the focus of many research studies due to their wide range of biological activities and potential for drug development . Future research may focus on developing new synthetic routes and exploring the biological activities of novel oxadiazole derivatives.

Properties

IUPAC Name

4-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-8(13)6-3-1-5(2-4-6)7-10-9(15)14-11-7/h1-4H,(H,12,13)(H,10,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPNBWFUGVHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)ON2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid
Reactant of Route 2
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4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid
Reactant of Route 3
4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid
Reactant of Route 4
4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid
Reactant of Route 6
4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid

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